molecular formula C21H23N3O5 B2462915 1-(4-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-49-9

1-(4-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2462915
CAS RN: 894019-49-9
M. Wt: 397.431
InChI Key: UWOZKHJJTPSDAC-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as DMXAA, is a small molecule that has been extensively studied for its anti-cancer properties. DMXAA was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, and subsequent studies have shown that it also has anti-angiogenic and anti-tumor effects. In

Scientific Research Applications

Crystallography

Research highlights the structural analysis of benzoylphenylurea derivatives, focusing on their crystal architecture and intermolecular interactions, which contribute to understanding their solid-state properties and potential applications in materials science (Cho et al., 2015).

Medicinal Chemistry and Pharmacology

Studies on derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea reveal their significant antiproliferative effects against various cancer cell lines, showcasing their potential as anticancer agents and highlighting the critical role of molecular design in developing novel therapeutics (Feng et al., 2020).

Materials Science

Investigations into the electronic, optical, and nonlinear optical properties of certain chalcone derivatives demonstrate their potential applications in optoelectronic device fabrications, with a focus on their high harmonic generation capabilities and electronic band gap properties (Shkir et al., 2018).

Corrosion Inhibition

Research on 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions provides insights into the mechanisms of corrosion protection, highlighting the importance of molecular structure in designing effective corrosion inhibitors (Mistry et al., 2011).

Synthetic Chemistry

Studies describe efficient methodologies for the synthesis of functionalized pyridine derivatives through novel synthetic sequences, demonstrating the versatility of urea derivatives in organic synthesis and their potential applications in creating diverse chemical entities (Fesenko & Shutalev, 2012).

properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-13(25)14-4-6-15(7-5-14)22-21(27)23-16-10-20(26)24(12-16)17-8-9-18(28-2)19(11-17)29-3/h4-9,11,16H,10,12H2,1-3H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOZKHJJTPSDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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